4,5-Diphenyl-1,2,3-triazole
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Overview
Description
4,5-diphenyl-1,2,3-triazole is a member of the class of triazoles that is 2H-1,2,3-triazole carrying two phenyl substituents at positions 4 and 5. It is a triazole and a ring assembly. It derives from a 2H-1,2,3-triazole.
Scientific Research Applications
Corrosion Inhibition
4,5-Diphenyl-1,2,3-triazole derivatives, such as 3,5-diphenyl-4H-1,2,4-triazole, have been explored for corrosion inhibition in metals. A study demonstrated their effectiveness in protecting mild steel in hydrochloric acid solutions, with efficiency influenced by the nature of substituents in the inhibitor molecule (Bentiss et al., 2007).
Click Chemistry in Drug Discovery
Click chemistry, involving reactions such as the 1,2,3-triazole formation, is significant in drug discovery. This method is reliable and has applications ranging from combinatorial chemistry to proteomics and DNA research. The triazole products from these reactions interact effectively with biological targets (Kolb & Sharpless, 2003).
β-Turn Mimic in Biochemistry
1,4-Diphenyl-1,2,3-triazole derivatives are identified as potential β-turn mimics in biochemical applications. These compounds can fold into stable U-shaped conformations, making them suitable for inducing β-hairpin structures in peptides (Wu et al., 2012).
Pharmacophoric Properties
1,2,3-Triazoles, like 4,5-Diphenyl-1,2,3-triazole, exhibit crucial pharmacophoric properties. They play a significant role in binding interactions with biological targets while maintaining good pharmacokinetic profiles, making them valuable in medicinal chemistry (Massarotti et al., 2014).
Cytotoxicity and Antitumor Activity
4,5-Diphenyl-1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. Some derivatives exhibit significant antitumor activities, highlighting their potential in cancer research (Liu et al., 2017).
properties
Product Name |
4,5-Diphenyl-1,2,3-triazole |
---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4,5-diphenyl-2H-triazole |
InChI |
InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-14(16-17-15-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |
InChI Key |
UAPNUNDZDVNTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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